2-(1-Piperidinyl)-3-pyridinemethanamine 3HCl
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Overview
Description
2-(1-Piperidinyl)-3-pyridinemethanamine 3HCl is a chemical compound that features a piperidine ring and a pyridine ring connected via a methanamine bridge. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperidinyl)-3-pyridinemethanamine 3HCl typically involves the reaction of 3-pyridinemethanamine with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the amine group to a corresponding nitroso or nitro derivative.
Reduction: Reduction reactions may involve the conversion of the pyridine ring to a piperidine ring, altering the compound’s structure and properties.
Substitution: Substitution reactions can occur at various positions on the pyridine or piperidine rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridine derivatives.
Scientific Research Applications
2-(1-Piperidinyl)-3-pyridinemethanamine 3HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Piperidinyl)-3-pyridinemethanamine 3HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Pyridine: A related compound with a pyridine ring.
Piperazine: Another heterocyclic compound with structural similarities.
Uniqueness: 2-(1-Piperidinyl)-3-pyridinemethanamine 3HCl is unique due to its combination of piperidine and pyridine rings connected by a methanamine bridge. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14;;;/h4-6H,1-3,7-9,12H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGWKPIZAYOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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